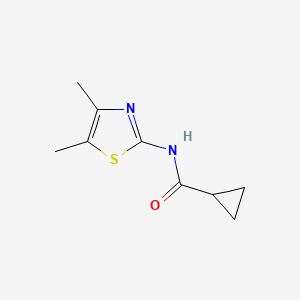

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5, coupled to a cyclopropanecarboxamide moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclopropane ring’s strain and the electron-donating methyl groups on the thiazole.

Properties

Molecular Formula |

C9H12N2OS |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C9H12N2OS/c1-5-6(2)13-9(10-5)11-8(12)7-3-4-7/h7H,3-4H2,1-2H3,(H,10,11,12) |

InChI Key |

PLNLJGPWQVTNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4,5-dimethylthiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carboxamide group.

Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has a thiazole ring and a cyclopropane moiety in its structure. The thiazole ring contains both sulfur and nitrogen, and it may contribute to the compound's biological activity and potential applications in pharmacology. The cyclopropanecarboxamide part adds rigidity and can change how the compound interacts with biological targets. this compound may have applications in different fields.

Synthesis

this compound can be synthesized through several methods, which are essential for developing derivatives with enhanced activity or altered properties.

Potential Applications

this compound exhibits various biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound could inhibit certain enzymes or pathways involved in disease processes, making it a candidate for further pharmacological investigation. For instance, thiazole compounds have been reported to show activity against cancer cell lines and may function as potential therapeutic agents in treating infections or malignancies.

Structural Features and Biological Activity

this compound stands out due to its unique combination of a cyclopropane ring and a dimethyl-substituted thiazole which may enhance its biological activity compared to simpler thiazoles or those without cyclic structures.

Related Compounds

Other related compounds that incorporate thiazole rings and cyclopropane moieties include:

- 2-Aminothiazoles These contain a thiazole ring and an amino group which leads to improved pharmacotherapeutic properties.

- Thiazole-substituted aminopyridines These have a thiazole ring and pyridine substitution and can act as spleen tyrosine kinase inhibitors.

- 4-Methylthiazole This contains a thiazole ring and methyl substitution, giving it a simpler structure and less steric hindrance.

- N-(5-{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyridin-2-yl)cyclopropanecarboxamide This is another cyclopropanecarboxamide derivative .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide involves its interaction with cellular components. In biological assays, it is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Comparisons with Similar Compounds

Substituent Effects on Activity and Stability

- 4,5-Dimethyl Thiazole vs. Unsubstituted Thiazole : The methyl groups in the target compound likely enhance steric hindrance and lipophilicity compared to the unsubstituted analog reported by Tong et al. (2012). This could improve membrane permeability but may reduce solubility, impacting bioavailability .

- Cyclopropane Carboxamide vs. In contrast, dihydroimidazole-containing analogs () exhibit broader antitumor activity, suggesting that ring flexibility or hydrogen-bonding capacity may influence efficacy .

- Thiazole Substitution Patterns : Benzyl-substituted thiazoles (e.g., N-[5-R-benzyl-1,3-thiazol-2-yl] derivatives) show R-dependent antitumor activity, with electron-withdrawing groups enhancing potency. This highlights the importance of substituent tailoring for target specificity .

Crystallographic and Computational Insights

- Crystal Structure Validation : The SHELX system () has been pivotal in resolving the crystal structures of related compounds. For instance, Tong et al. (2012) used SHELXL to validate bond lengths and angles in N-(thiazol-2-yl)cyclopropanecarboxamide, revealing planar amide linkages and cyclopropane ring distortions . Comparable studies on the dimethylated analog could clarify steric effects on molecular packing.

- Theoretical Studies : Computational analyses of similar compounds suggest that the cyclopropane ring’s strain energy (~27 kcal/mol) and the thiazole’s aromaticity contribute to stability and electronic properties, which may differ in the dimethylated variant .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10N2OS2

- Molecular Weight : 238.32 g/mol

- InChIKey : SOCHLNYXWODLEB-UHFFFAOYSA-N

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole, including this compound, showed efficacy against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary data suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing a dose-dependent response in several cancer types.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method against E. coli and S. aureus.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Anticancer Research :

- Objective : To investigate the cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound and analyzed for cell viability.

- Findings : A notable reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), suggesting potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair in cancer cells.

- Induction of Oxidative Stress : It could increase reactive oxygen species (ROS) levels in microbial cells, leading to cell death.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | C10H10N2OS2 | 238.32 g/mol | Yes | Yes |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | C10H12N2O2S | 224.28 g/mol | Moderate | No |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclopropanecarboxylic acid derivatives and functionalized thiazole amines. For example, cyclopropanecarbonyl chloride can react with 2-amino-4,5-dimethylthiazole under reflux in anhydrous dichloromethane or tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts . Yield optimization involves controlling reaction temperature (20–40°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of the cyclopropane-thiazole system. SHELXL refinement (with Hirshfeld surface analysis) ensures accuracy in crystallographic parameters .

- Spectroscopy :

- 1H/13C NMR : Confirms proton environments (e.g., cyclopropane CH2 at δ ~1.2–1.5 ppm, thiazole CH3 at δ ~2.3–2.5 ppm) .

- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 211.1) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : The National Cancer Institute’s (NCI) Developmental Therapeutics Program (DTP) protocol is widely used. Compounds are screened against 60 human cancer cell lines at 10 µM concentrations, with growth inhibition measured via sulforhodamine B (SRB) assays. Dose-response curves (IC50 values) identify potency trends .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical structural parameters?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) optimize the ground-state geometry, which can be compared to X-ray data. Discrepancies in cyclopropane ring strain or thiazole planarity are analyzed using vibrational frequency calculations and natural bond orbital (NBO) analysis to assess electronic delocalization . MP2 methods improve accuracy for non-covalent interactions (e.g., hydrogen bonding in crystal packing) .

Q. What challenges arise in refining crystallographic data for cyclopropane-containing compounds, and how can SHELXL parameters be adjusted?

- Methodological Answer : Cyclopropane’s high ring strain can distort thermal displacement parameters (ADPs). In SHELXL:

- Apply ISOR and DELU restraints to stabilize anisotropic displacement of cyclopropane carbons.

- Use SIMU to handle correlated motion between adjacent atoms .

- Validate refinement with R1/wR2 convergence (<5% difference) and check for overfitting using the Hirshfeld test .

Q. How do structural modifications at the cyclopropane or thiazole moieties influence anticancer activity?

- Methodological Answer :

- Cyclopropane modifications : Introducing electron-withdrawing groups (e.g., -CF3) increases electrophilicity, enhancing DNA alkylation potential. Substituent steric effects are modeled via CoMFA/CoMSIA to predict activity .

- Thiazole modifications : 4,5-Dimethyl groups improve lipophilicity (logP ~2.1), while replacing the thiazole with oxadiazole reduces metabolic stability. SAR studies show that N-methylation at the carboxamide decreases solubility but improves membrane permeability .

Q. What strategies mitigate side reactions during synthesis, such as thiazole ring decomposition or cyclopropane ring opening?

- Methodological Answer :

- Thiazole stability : Avoid prolonged exposure to strong acids/bases. Use mild deprotection agents (e.g., TFA/water for Boc groups) .

- Cyclopropane integrity : Maintain inert atmospheres (N2/Ar) during reactions to prevent radical-induced ring opening. Low-temperature (-78°C) lithiation steps minimize thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.